molecular formula C16H22N8O5 B10869782 2,2'-Oxybis[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine]

2,2'-Oxybis[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine]

Cat. No.: B10869782
M. Wt: 406.40 g/mol
InChI Key: JYOVSEZDCXAUGW-UHFFFAOYSA-N
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Description

4-{4-Methoxy-6-[(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)oxy]-1,3,5-triazin-2-yl}morpholine is a complex organic compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two triazine rings connected through an oxygen bridge and substituted with methoxy and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-methoxy-6-[(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)oxy]-1,3,5-triazin-2-yl}morpholine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with methoxy and morpholino substituents.

    Coupling Reaction: The two triazine rings are then coupled through an oxygen bridge.

    Final Assembly: The final product is obtained by reacting the intermediate with additional methoxy and morpholino groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

4-{4-Methoxy-6-[(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)oxy]-1,3,5-triazin-2-yl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazine rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

4-{4-Methoxy-6-[(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)oxy]-1,3,5-triazin-2-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-methoxy-6-[(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)oxy]-1,3,5-triazin-2-yl}morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-Methoxy-6-[(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)oxy]-1,3,5-triazin-2-yl}morpholine is unique due to its dual triazine structure connected through an oxygen bridge and the presence of both methoxy and morpholino substituents. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N8O5

Molecular Weight

406.40 g/mol

IUPAC Name

4-[4-methoxy-6-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)oxy]-1,3,5-triazin-2-yl]morpholine

InChI

InChI=1S/C16H22N8O5/c1-25-13-17-11(23-3-7-27-8-4-23)19-15(21-13)29-16-20-12(18-14(22-16)26-2)24-5-9-28-10-6-24/h3-10H2,1-2H3

InChI Key

JYOVSEZDCXAUGW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)OC3=NC(=NC(=N3)OC)N4CCOCC4

Origin of Product

United States

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